molecular formula C10H12O3 B1514501 Methyl 3-ethyl-2-hydroxybenzoate CAS No. 75871-40-8

Methyl 3-ethyl-2-hydroxybenzoate

Cat. No.: B1514501
CAS No.: 75871-40-8
M. Wt: 180.2 g/mol
InChI Key: ZFUVIMZJBWFGIS-UHFFFAOYSA-N
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Description

“Methyl 3-ethyl-2-hydroxybenzoate” is an ester derived from a benzoic acid. The “methyl” part indicates a methyl group (-CH3) attached to the oxygen in the ester functional group. The “3-ethyl-2-hydroxy” part suggests that an ethyl group (-C2H5) and a hydroxyl group (-OH) are attached to the benzene ring of the benzoic acid .


Molecular Structure Analysis

The molecule likely has a benzene ring (due to the “benzoate” part of the name) with a methyl ester group, an ethyl group, and a hydroxyl group attached to it. The positions of these groups would be determined by the numbering in the name .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a number of reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols. They can also react with bases to form carboxylate salts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often liquids at room temperature. They are less dense than water and many are soluble in organic solvents .

Scientific Research Applications

Photodegradation of Parabens
A study on the photodegradation of parabens, including methyl 3-ethyl-2-hydroxybenzoate, revealed their efficient decomposition under ultraviolet C lamps, with or without hydrogen peroxide. This process facilitates the breakdown of these commonly used preservatives in personal care products, highlighting an effective method for mitigating their presence in hazardous water contaminants. The study suggests hydroxylation as the main pathway of reaction, identifying major transformation products and emphasizing the potential environmental impact and treatment effectiveness of photodegradation techniques (Gmurek et al., 2015).

Understanding Paraben Structure and Reactivity
Research on the structure and theoretical analysis of methyl 4-hydroxybenzoate, a close relative of this compound, offers insights into the antimicrobial efficacy and pharmaceutical applications of these compounds. By examining the crystal structure and computational calculations, this study aids in understanding the molecular determinants that underpin the biological activity of parabens, potentially guiding the development of more effective preservatives and antimicrobial agents (Sharfalddin et al., 2020).

Environmental Presence and Fate of Parabens
An extensive review on the occurrence, fate, and behavior of parabens in aquatic environments underscores the widespread use and persistence of these compounds, including derivatives of this compound. Despite effective wastewater treatment, parabens are ubiquitously detected in surface water and sediments, reflecting ongoing environmental exposure due to continuous introduction from consumer products. This research calls for further studies to understand the long-term ecological and health impacts of paraben contamination (Haman et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Many esters are safe to handle, but some can be irritants or have other health effects. Without specific information on “Methyl 3-ethyl-2-hydroxybenzoate”, it’s hard to say for sure .

Future Directions

The future directions for a compound depend on its potential uses. For example, if “Methyl 3-ethyl-2-hydroxybenzoate” has a particularly pleasant smell, it could be used in perfumes or other fragranced products .

Properties

IUPAC Name

methyl 3-ethyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUVIMZJBWFGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20824583
Record name Methyl 3-ethyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75871-40-8
Record name Methyl 3-ethyl-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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